3-(4-amino-1H-pyrazol-1-yl)oxolan-2-one
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Overview
Description
3-(4-amino-1H-pyrazol-1-yl)oxolan-2-one is a heterocyclic compound with the molecular formula C7H9N3O2. It features a pyrazole ring substituted with an amino group at the 4-position and an oxolan-2-one ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-amino-1H-pyrazol-1-yl)oxolan-2-one typically involves the cyclocondensation of hydrazino functional groups with acetylacetone to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol and catalysts like sodium ethoxide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-1H-pyrazol-1-yl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydrazine derivatives, and substituted pyrazoles, which can be further utilized in various applications .
Scientific Research Applications
3-(4-amino-1H-pyrazol-1-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-amino-1H-pyrazol-1-yl)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1H-pyrazol-1-yl)oxolan-2-one: Unique due to its specific substitution pattern and ring structure.
3-(4-amino-1H-pyrazol-1-yl)oxolan-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the oxolan-2-one ring.
3-(4-amino-1H-pyrazol-1-yl)oxolan-2-imine: Contains an imine group instead of the carbonyl group in the oxolan-2-one ring.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O2 |
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Molecular Weight |
167.17 g/mol |
IUPAC Name |
3-(4-aminopyrazol-1-yl)oxolan-2-one |
InChI |
InChI=1S/C7H9N3O2/c8-5-3-9-10(4-5)6-1-2-12-7(6)11/h3-4,6H,1-2,8H2 |
InChI Key |
MQKRLSRATUTVMI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1N2C=C(C=N2)N |
Origin of Product |
United States |
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